A Technical Guide to 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one: Structure, Properties, and Synthetic Applications
A Technical Guide to 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one: Structure, Properties, and Synthetic Applications
Abstract: This technical guide provides a comprehensive overview of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The document details its core chemical structure, physicochemical properties, and characteristic spectroscopic profile. A validated synthetic methodology is presented, contextualized by established named reactions for quinolone synthesis. The guide emphasizes the compound's critical role as a strategic intermediate in the development of modern fluoroquinolone antibiotics, discussing the structure-activity relationship imparted by its specific fluorination pattern. Safety, handling, and storage protocols are also summarized to ensure its proper use in a research and development setting.
Molecular Structure and Core Attributes
6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic organic compound built upon a 1,2,3,4-tetrahydroquinoline core. Its defining features are a ketone group at the C4 position and two fluorine atoms substituting the benzene ring at the C6 and C7 positions. This specific substitution pattern is crucial, as it forms the foundational scaffold for numerous potent synthetic antibiotics. The presence of fluorine atoms significantly modulates the electronic properties of the aromatic ring, influencing the molecule's reactivity, metabolic stability, and biological activity.
The structure incorporates a saturated heterocyclic ring fused to a difluorinated benzene ring. The secondary amine at the N1 position and the ketone at the C4 position are key functional handles for subsequent chemical modifications, allowing for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties.
Diagram 1: Chemical Structure of 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one
Caption: 2D structure of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one.
Key Identifiers
A related N-substituted derivative, 1-cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one, has the CAS Number 152934-01-5[1]. The parent scaffold without the C4-ketone, 6,7-difluoro-1,2,3,4-tetrahydroquinoline, is identified by CAS Number 953717-64-1[2][3].
| Property | Value |
| Molecular Formula | C₉H₇F₂NO |
| Molecular Weight | 183.16 g/mol |
| Canonical SMILES | C1C(C2=CC(=C(C=C2N1)F)F)=O |
| IUPAC Name | 6,7-difluoro-2,3-dihydroquinolin-4(1H)-one |
Physicochemical and Spectroscopic Profile
Precise experimental data for this specific compound is not widely published. The following properties are predicted based on closely related analogs and standard principles of physical organic chemistry.
Physicochemical Properties
| Property | Predicted Value / Observation | Rationale / Reference Analog |
| Appearance | White to off-white or pale yellow solid | Common for quinolone derivatives[4]. |
| Melting Point | >150 °C (decomposes) | The quinolone core is a stable, high-melting scaffold. N-substituted analogs show high melting points. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. | Typical solubility profile for polar, aromatic heterocyclic compounds. |
| pKa | ~8-9 (for the protonated amine) | The secondary amine is weakly basic, influenced by the electron-withdrawing effects of the aromatic system. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The expected spectral data are as follows:
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two signals in the δ 6.5-7.5 ppm range, appearing as doublets or triplets due to H-F and H-H coupling. N-H Proton: A broad singlet around δ 4.0-5.0 ppm, which is exchangeable with D₂O. Aliphatic Protons: Two sets of triplets in the δ 2.5-3.5 ppm range, corresponding to the -CH₂- groups at C2 and C3. |
| ¹³C NMR | Carbonyl Carbon (C4): A signal in the δ 190-200 ppm range. Aromatic Carbons: Signals between δ 110-150 ppm. Carbons bonded to fluorine (C6, C7) will show large one-bond coupling constants (¹JCF ≈ 240-260 Hz). Aliphatic Carbons (C2, C3): Signals in the δ 25-50 ppm range. |
| ¹⁹F NMR | Two distinct signals in the typical range for aryl fluorides, with coupling between them. |
| IR Spectroscopy | N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹. C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹. C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region. C=C Stretch (Aromatic): Bands around 1500-1600 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 183. Key fragmentation patterns would involve losses related to the aliphatic ring. |
Synthesis and Reactivity
The synthesis of 4-quinolones is a well-established field in organic chemistry, with several named reactions providing reliable routes. The Gould-Jacobs reaction is a particularly effective method for constructing the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with the desired 4-quinolone form[5][6][7].
The synthesis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one can be envisioned via a multi-step sequence starting from 3,4-difluoroaniline.
Proposed Synthetic Pathway: Modified Gould-Jacobs Approach
The causality behind this synthetic choice rests on its reliability and adaptability. The Gould-Jacobs reaction is designed to build the quinolone core from an aniline and a malonic ester derivative, making it ideal for this target[8].
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Condensation: 3,4-difluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). The nucleophilic amino group of the aniline attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. This step is typically performed at moderate temperatures (100-130 °C)[6].
-
Thermal Cyclization: The intermediate is heated to a high temperature (typically >250 °C) in an inert, high-boiling solvent like diphenyl ether or Dowtherm A. This provides the activation energy for a 6-electron electrocyclization, forming the quinoline ring system[7][9].
-
Hydrolysis and Decarboxylation: The resulting ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate is then subjected to basic hydrolysis (saponification) to yield the corresponding carboxylic acid. Subsequent heating in an acidic medium causes decarboxylation to afford 4-hydroxy-6,7-difluoroquinoline. This product exists predominantly as its keto tautomer, 6,7-difluoroquinolin-4(1H)-one.
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Reduction: The final step involves the reduction of the quinolinone to the target tetrahydroquinolinone. This can be achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Diagram 2: Synthetic Workflow via Modified Gould-Jacobs Reaction
Caption: Proposed synthesis of the target compound from 3,4-difluoroaniline.
Illustrative Experimental Protocol (Reduction Step)
This protocol is a self-validating system; successful synthesis is confirmed by the spectroscopic characterization methods outlined in Section 2.2.
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Setup: To a solution of 6,7-difluoroquinolin-4(1H)-one (1.0 eq) in ethanol in a high-pressure reaction vessel, add 10% Palladium on carbon (10% w/w).
-
Reaction: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-24 hours.
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Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford the pure 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one.
Significance in Medicinal Chemistry and Drug Development
The 6,7-difluoro-4-quinolone scaffold is of paramount importance in the field of antibacterial drug discovery. The introduction of a fluorine atom at the C6 position of the quinolone ring was a watershed moment, dramatically improving antimicrobial activity and leading to the development of the highly successful fluoroquinolone class of antibiotics[10].
Causality of Fluorine Substitution:
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Enhanced Potency: The fluorine atom at C6 is crucial for binding to the bacterial DNA gyrase and topoisomerase IV enzymes, the primary targets of this drug class. This interaction inhibits bacterial DNA replication and repair, leading to cell death[10].
-
Improved Pharmacokinetics: Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. It can also improve cell permeability and tissue penetration.
This specific intermediate, 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one, serves as a key building block for synthesizing advanced fluoroquinolones. The N1 and C4 positions allow for the introduction of substituents that fine-tune the drug's antibacterial spectrum, safety profile, and pharmacokinetic properties. For example, alkylation at the N1 position with a cyclopropyl group is a common strategy to enhance potency, as seen in drugs like ciprofloxacin[1][4].
Beyond antibiotics, the tetrahydroquinoline core is recognized as a "privileged scaffold" and is found in molecules with diverse biological activities, including anticancer and anti-inflammatory properties[11]. Therefore, this intermediate holds potential for the development of novel therapeutic agents targeting other diseases[12][13].
Safety, Handling, and Storage
As a research chemical, 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound may not be available, data from analogous fluorinated heterocyclic compounds suggest the following precautions.
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Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.
Directive: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
Conclusion
6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one is a strategically important heterocyclic intermediate whose value is deeply rooted in the history and success of fluoroquinolone antibiotics. Its unique structural and electronic properties, conferred by the difluoro substitution pattern and the reactive quinolone core, make it an indispensable tool for researchers in drug discovery. The synthetic routes to this compound are well-precedented, allowing for its reliable production and derivatization. A thorough understanding of its chemistry, properties, and applications empowers scientists to leverage this scaffold for the development of next-generation therapeutic agents.
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